molecular formula C6H12BrNO B2391910 2-Bromo-N-isopropylpropanamide CAS No. 54537-46-1

2-Bromo-N-isopropylpropanamide

Cat. No.: B2391910
CAS No.: 54537-46-1
M. Wt: 194.072
InChI Key: KTDMTNHBSFUQAD-UHFFFAOYSA-N
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Description

2-Bromo-N-isopropylpropanamide is a chemical compound that belongs to the class of amides. It is characterized by the presence of a bromine atom attached to the second carbon of the propanamide structure, with an isopropyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-isopropylpropanamide typically involves the bromination of N-isopropylpropanamide. One common method includes the use of potassium carbonate in acetonitrile as a solvent, with the reaction mixture being refluxed for about 10 hours . The reaction conditions are crucial to ensure high yield and purity of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-isopropylpropanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted propanamides, while oxidation reactions can lead to the formation of carboxylic acids.

Scientific Research Applications

2-Bromo-N-isopropylpropanamide has diverse applications in scientific research, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Industrial Research: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N-isopropylpropanamide involves its interaction with specific molecular targets. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Propanamide: A simpler amide without the bromine and isopropyl groups.

    N-Isopropylpropanamide: Similar structure but lacks the bromine atom.

    2-Bromopropanamide: Contains the bromine atom but lacks the isopropyl group.

Uniqueness: 2-Bromo-N-isopropylpropanamide is unique due to the presence of both the bromine atom and the isopropyl group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-bromo-N-propan-2-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO/c1-4(2)8-6(9)5(3)7/h4-5H,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDMTNHBSFUQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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